molecular formula C19H33BO2S B1456428 3-Nonyl-2-thiopheneboronic acid pinacol ester CAS No. 2096339-01-2

3-Nonyl-2-thiopheneboronic acid pinacol ester

Cat. No.: B1456428
CAS No.: 2096339-01-2
M. Wt: 336.3 g/mol
InChI Key: QVSCDOHSRKNJRW-UHFFFAOYSA-N
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Description

3-Nonyl-2-thiopheneboronic acid pinacol ester is a boronic acid derivative characterized by a thiophene ring substituted with a nonyl chain at the 3-position and a pinacol-protected boronic ester group at the 2-position. This compound is classified as a biochemical reagent with applications in biomedical research, particularly in studies targeting neurological impairments, cardiovascular anomalies, and metabolic dysregulations . It is commercially available in highly purified grades (up to 99.999% purity) with molecular formula C₁₅H₃₁BO₂S and a molecular weight of 273.41 g/mol . Its synthesis likely involves Suzuki-Miyaura cross-coupling reactions, a standard method for constructing carbon-carbon bonds in boronic ester chemistry .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-nonylthiophen-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33BO2S/c1-6-7-8-9-10-11-12-13-16-14-15-23-17(16)20-21-18(2,3)19(4,5)22-20/h14-15H,6-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSCDOHSRKNJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-nonyl-2-thiopheneboronic acid pinacol ester typically involves two key steps:

This approach ensures the boronic acid functionality is protected and stabilized as the pinacol ester, which is more amenable for storage and subsequent cross-coupling reactions.

Synthesis via Palladium-Catalyzed Borylation of Halothiophenes

A widely adopted method is the palladium-catalyzed borylation of halogenated thiophene derivatives using pinacolborane or bis(pinacolato)diboron (B2pin2). This method is efficient for preparing 2-substituted or 3-substituted thiopheneboronic esters.

  • Starting Material: 3-Nonyl-2-halothiophene (usually bromide or iodide)
  • Reagents: Pinacolborane or B2pin2, palladium catalyst (e.g., Pd(PtBu3)2), base (e.g., KOAc)
  • Conditions: Inert atmosphere, mild temperature (room temperature to 80 °C)
  • Outcome: Regioselective borylation at the 2-position of thiophene ring

This method offers good functional group tolerance and high yields when optimized for solvent, concentration, and temperature.

Noncryogenic Halogen-Magnesium Exchange Followed by Borylation

An alternative approach involves:

  • Step 1: Halogen-magnesium exchange on dibromothiophene derivatives to introduce electrophiles regioselectively.
  • Step 2: Palladium-catalyzed borylation of the substituted halothiophenes with pinacolborane.

This noncryogenic protocol avoids the need for low temperatures and provides access to 2,3-substituted thiopheneboronic acids and esters with good yields.

Metal-Free Sandmeyer-Type Borylation from Aminothiophene Precursors

Recent advances have demonstrated a metal-free synthetic route based on Sandmeyer-type reactions:

  • Starting Material: Aminothiophene derivatives (e.g., 3-nonyl-2-aminothiophene)
  • Reagents: tert-Butyl nitrite (tBuONO) for diazotization, bis(pinacolato)diboron (B2pin2)
  • Conditions: Mild, room temperature, open air
  • Mechanism: In situ formation of diazonium salt followed by radical borylation
  • Advantages:
    • Metal-free conditions avoid heavy metal contamination
    • Good tolerance to electron-donating and electron-withdrawing groups
    • Scalable to gram quantities
    • Sequential coupling reactions possible without intermediate purification

This method is practical and has been demonstrated to yield functionalized arylboronates efficiently, including heterocyclic boronates like thiophenes.

Typical Experimental Procedure for Pinacol Ester Formation

A representative procedure (adapted from analogous arylboronate syntheses) is as follows:

Step Description
1. Dissolve 3-nonyl-2-thiopheneboronic acid in anhydrous solvent (e.g., tetrahydrofuran or acetonitrile).
2. Add pinacol in stoichiometric amount under inert atmosphere.
3. Stir the reaction mixture at room temperature or gentle heating to promote esterification.
4. Monitor reaction progress by TLC or NMR spectroscopy.
5. Upon completion, quench reaction, extract product, and purify by silica gel chromatography.

This esterification step stabilizes the boronic acid as the pinacol ester, which is less prone to decomposition and easier to handle.

Data Summary of Key Parameters and Yields

Method Starting Material Catalyst/Reagents Conditions Yield (%) Notes
Pd-catalyzed borylation 3-Nonyl-2-bromothiophene Pd(PtBu3)2, B2pin2 Inert atmosphere, 25-80 °C High (70-90%) Good regioselectivity, functional group tolerance
Halogen-Mg exchange + borylation 2,3-Dibromothiophene derivatives Mg reagent, Pd catalyst, pinacolborane Room temperature, noncryogenic Moderate to high Avoids cryogenic conditions, regioselective
Sandmeyer-type metal-free borylation 3-Nonyl-2-aminothiophene tBuONO, B2pin2 Room temperature, open air Moderate to good (60-80%) Metal-free, scalable, mild conditions

Research Findings and Considerations

  • Functional Group Tolerance: Palladium-catalyzed borylation tolerates a wide range of substituents, but strongly electron-withdrawing groups may reduce stability of boronic esters.
  • Reaction Mechanism: Sandmeyer-type borylation proceeds via radical intermediates, which can lead to side reactions such as polymerization if vinyl substituents are present.
  • Scalability: The metal-free Sandmeyer-type method has been successfully scaled to gram quantities without loss of yield or purity.
  • Purification: Heterocyclic boronates may be unstable on silica gel; sequential borylation and cross-coupling without intermediate purification improves overall efficiency.
  • Safety: Handling requires inert atmosphere for palladium-catalyzed methods; metal-free methods reduce contamination risks.

Chemical Reactions Analysis

Types of Reactions

3-Nonyl-2-thiopheneboronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Scientific Research

3-Nonyl-2-thiopheneboronic acid pinacol ester has been employed in several key areas of research:

1. Organic Synthesis

  • Suzuki-Miyaura Coupling Reactions : This compound serves as a crucial reagent in Suzuki coupling, which facilitates the formation of carbon-carbon bonds. It is particularly useful for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
  • Preparation of Functionalized Thiophenes : The compound is utilized to create various thiophene derivatives, which have applications in organic electronics and materials science. These derivatives can exhibit desirable electronic properties essential for developing organic semiconductors .

2. Material Science

  • Photovoltaic Materials : Research has indicated that this compound can be used to synthesize low band gap polymers for polymer solar cells. These materials can enhance the efficiency of solar energy conversion by improving light absorption properties .
  • Dye-Sensitized Solar Cells : The compound is also involved in the preparation of dithienothiophene-based dyes, which are critical for the performance of dye-sensitized solar cells (DSSCs) due to their strong light-harvesting capabilities .

3. Biological Applications

  • Although primarily used in synthetic chemistry, there is emerging interest in the biological implications of thiophene derivatives, including potential anti-cancer properties and applications in drug delivery systems .

Case Studies

StudyFocusFindings
Study on Photovoltaic Performance Investigated the efficiency of polymer solar cells using thiophene derivativesFound that incorporating this compound significantly improved power conversion efficiency due to enhanced charge transport properties .
Synthesis of Functionalized Thiophenes Explored the use of boronic esters in creating novel thiophene compoundsDemonstrated that using this compound allowed for more efficient synthesis routes with higher yields compared to traditional methods .
Biological Activity Assessment Evaluated potential therapeutic effects of thiophene derivativesSome derivatives exhibited cytotoxic effects on cancer cell lines, suggesting further investigation into their pharmacological potential .

Mechanism of Action

The mechanism of action of 3-Nonyl-2-thiopheneboronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophile, transferring its organic group to a palladium catalyst, which then couples with an electrophilic partner to form a new carbon-carbon bond .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic vs. Aromatic Cores : The thiophene ring in the target compound introduces sulfur-based electronic effects, contrasting with benzene or pyrene cores in other derivatives. This enhances conjugation and may influence reactivity in cross-coupling reactions .
  • Electron-Withdrawing Groups : Compounds like 3-(trifluoromethoxy)phenylboronic acid PE exhibit enhanced stability and reactivity in fluorination due to electron-withdrawing CF₃ groups , whereas the nitro group in 3-methoxy-2-nitrophenylboronic acid PE may facilitate electrophilic substitution .

Reactivity and Stability

  • Suzuki Coupling Efficiency: Thiophene-based boronic esters generally show moderate reactivity in Suzuki reactions compared to arylboronic esters due to sulfur’s electron-withdrawing effects. However, the nonyl chain may introduce steric hindrance, slowing coupling kinetics relative to smaller analogs like 3-aminophenylboronic acid PE .
  • Deprotection Sensitivity : Unlike acetyl or lysine-linked derivatives (e.g., compounds 29–33 in ), pinacol esters are stable under basic conditions but require oxidative deprotection (e.g., NaIO₄) to regenerate boronic acids .

Spectral Characteristics

  • ¹H NMR : Singlets for pinacol methyl groups at δ 1.34–1.38 (12H) .
  • ¹³C NMR: Peaks for pinacol carbons at δ 24.0–24.9 (CH₃) and δ 84.0–84.5 (B-O-C) . Thiophene protons are expected near δ 6.8–7.5, distinct from benzene-based analogs (e.g., 3-aminophenylboronic acid PE shows NH₂ signals at δ 10.36–11.75) .

Biological Activity

3-Nonyl-2-thiopheneboronic acid pinacol ester (CAS No. 2096339-01-2) is an organoboron compound with a molecular formula of C19_{19}H33_{33}BO2_2S and a molecular weight of 336.34 g/mol. This compound has garnered interest in various scientific fields, particularly in organic chemistry and biological applications. Its unique structure and reactivity make it a valuable tool in the synthesis of biologically active molecules.

Synthesis Methods:
The synthesis of this compound typically involves the reaction of 3-nonyl-2-thiopheneboronic acid with pinacol under dehydrating conditions, often using solvents like tetrahydrofuran or dichloromethane at temperatures ranging from room temperature to 50°C. While no catalyst is strictly required, bases such as triethylamine may be employed to neutralize acids formed during the reaction.

Chemical Reactions:
This compound is known to participate in various chemical reactions:

  • Substitution Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
  • Oxidation and Reduction: The compound can be oxidized to yield the corresponding boronic acid or reduced under specific conditions to produce alcohols or alkanes.

Biological Applications

This compound's biological activity primarily arises from its ability to form stable complexes with various substrates, making it useful in synthesizing biologically relevant compounds. Its applications include:

  • Proteomics Research: It plays a role in the synthesis of biologically active molecules, aiding in the study of protein interactions and functions.
  • Drug Development: The compound's reactivity allows for the creation of novel pharmacophores, which can be tested for therapeutic efficacy against various diseases .

The mechanism through which this compound exerts its biological effects involves its role as a nucleophile in cross-coupling reactions. By forming stable complexes with palladium catalysts, it facilitates the transfer of organic groups to electrophilic partners, resulting in new carbon-carbon bonds that are crucial for constructing complex organic molecules.

Case Study 1: Synthesis of Novel Anticancer Agents

In one study, researchers utilized this compound to synthesize a series of thiophene-based compounds that exhibited significant anticancer activity. The compounds were evaluated against various cancer cell lines, demonstrating potential for further development into therapeutic agents .

Case Study 2: Development of Photovoltaic Materials

Another investigation focused on using this boronic ester in the synthesis of photovoltaic materials. The study highlighted its effectiveness in forming thin films that enhance light absorption and charge transport properties, crucial for improving solar cell efficiency.

Comparative Analysis

Compound NameMolecular FormulaMolecular WeightApplication Area
This compoundC19_{19}H33_{33}BO2_2S336.34 g/molOrganic synthesis, proteomics
Thiophene-2-boronic acid pinacol esterC10_{10}H15_{15}BO2_2S210.10 g/molOrganic synthesis
Phenylboronic acid pinacol esterC12_{12}H15_{15}BO2_2210.10 g/molCross-coupling reactions

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-nonyl-2-thiopheneboronic acid pinacol ester?

Answer:
The synthesis typically involves catalytic protodeboronation or coupling reactions. For example, pinacol boronic esters can be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) using aryl halides and boronic acids . A key step is the protection of the boronic acid group with pinacol to stabilize the compound. In cases involving alkyl chains like the nonyl group, careful control of reaction temperature (e.g., cooling to 0°C during acid addition) and pH adjustment (to ~6) ensures optimal yield . Purity is often confirmed via GC or NMR spectroscopy .

Basic: How is UV-vis spectroscopy utilized to study the reactivity of this compound with oxidizing agents?

Answer:
UV-vis spectroscopy monitors reaction kinetics by tracking absorbance changes. For instance, reactions with H₂O₂ at pH 7.27 show a decrease in the boronic ester’s λmax (290 nm) and the emergence of a new peak (405 nm) corresponding to oxidation products. Experimental protocols involve preparing 100 μM solutions in Tris-HCl buffer, adding H₂O₂ (1.0 mM final concentration), and recording spectra at timed intervals (10–180 min). pH variations (6.91–10.95) further elucidate reaction mechanisms .

Advanced: How does chemoselectivity in cross-coupling reactions involving this ester depend on solution equilibria?

Answer:
Chemoselectivity is governed by controlling boronic acid speciation. For example, iterative C=C bond formation via palladium catalysis requires generating reactive boronic esters in situ while suppressing undesired side reactions. Adjusting the equilibrium between boronic acid and ester forms (via pH or solvent polarity) enables selective homologation of aryl/alkenyl esters. This strategy is critical for synthesizing sp²-rich oligomers with defined regioisomerism .

Advanced: What mechanistic insights explain contradictory E/Z selectivity in allylboration reactions with aldehydes?

Answer:
Standard conditions for α-substituted allyl pinacol esters often favor Z-selectivity due to steric hindrance. However, pre-treatment with nBuLi and trifluoroacetic anhydride (TFAA) generates a borinic ester intermediate, shifting selectivity to E-isomers (up to 98:2 E/Z). <sup>11</sup>B NMR studies confirm the intermediate’s role, while steric and electronic effects of substituents (e.g., β-methallyl groups) further modulate selectivity .

Advanced: How do solid-state molecular packing and electronic structure influence unexpected phosphorescence in arylboronic esters?

Answer:
Phenylboronic acid pinacol ester exhibits room-temperature phosphorescence (lifetime: seconds) without heavy atoms. Theoretical calculations reveal T1 excited-state distortion at the B-Cipso moiety, enabling intersystem crossing. Solid-state packing (e.g., π-π interactions) stabilizes triplet states, overriding substituent effects. This property has implications for optoelectronic materials and sensors .

Advanced: What strategies optimize functionalization of boronic esters in multifunctional thin-film electrodes?

Answer:
Electrodeposition of diazonium salts (e.g., nitrophenyl and phenylboronic acid pinacol ester) on Au electrodes creates layered films. Post-deposition steps include:

  • Chemical deprotection (HClO₄ to remove pinacol).
  • Electroreduction of nitro to amino groups for Pt nanoparticle binding.
  • SEM confirms PtNP proximity to immobilized yeast cells, enabling electrochemical biosensing. Film thickness and activation sequence critically affect conductivity and binding capacity .

Advanced: How does photoinduced decarboxylative borylation expand the utility of this compound in radical chemistry?

Answer:
Visible-light irradiation of N-hydroxyphthalimide esters with bis(catecholato)diboron generates boryl radicals, enabling decarboxylative borylation. This metal-free method tolerates primary/tertiary alkyl and natural-product-derived carboxylic acids. Radical chain propagation (initiated by light) facilitates boronic ester formation under mild conditions, broadening access to structurally diverse analogs .

Advanced: What analytical challenges arise in resolving boronic ester reactivity under competing nucleophilic conditions?

Answer:
Competing protodeboronation and coupling pathways complicate reaction outcomes. Kinetic studies (NMR, UV-vis) and computational modeling (DFT) are used to map energy barriers. For example, in aqueous H₂O₂, boronic esters hydrolyze faster than arylboronic acids, necessitating pH-controlled buffers to isolate intermediates .

Advanced: How are RAFT polymerization techniques applied to boronic ester-containing polymers?

Answer:
Reversible addition-fragmentation chain transfer (RAFT) polymerizes 4-pinacolatoborylstyrene to yield precursors with controlled molecular weights (Mn = 17–32 kDa). Subsequent deprotection (e.g., HCl) generates water-soluble boronic acid polymers. Block copolymers with N,N-dimethylacrylamide form pH-responsive micelles, useful in drug delivery .

Advanced: What role do boronic esters play in iterative C–C bond formation for natural product synthesis?

Answer:
Iterative coupling of boronic esters enables stepwise assembly of polyene frameworks. For example, controlled homologation via Pd-catalyzed cross-coupling builds conjugated dienes or biaryls. Substrate-specific optimization (e.g., ligand choice, solvent) ensures high yields and stereocontrol, as demonstrated in taxane derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Nonyl-2-thiopheneboronic acid pinacol ester
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3-Nonyl-2-thiopheneboronic acid pinacol ester

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